molecular formula C25H31N3O8 B558163 Boc-lys(Z)-onp CAS No. 2389-46-0

Boc-lys(Z)-onp

Cat. No.: B558163
CAS No.: 2389-46-0
M. Wt: 501.5 g/mol
InChI Key: FZHFJIODNQYXRK-UHFFFAOYSA-N
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Description

Boc-lys(Z)-onp, also known as N-α-tert-Butyloxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine p-nitrophenyl ester, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, a benzyloxycarbonyl (Z) protecting group on the ε-amino group, and a p-nitrophenyl ester group. This compound is commonly used in solid-phase peptide synthesis to introduce lysine residues into peptides.

Scientific Research Applications

Boc-lys(Z)-onp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis:

    Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biomedical applications.

    Enzyme Studies: this compound is used in the study of enzyme-substrate interactions and enzyme kinetics.

Mechanism of Action

Target of Action

Boc-Lys(Z)-ONP, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . Its primary targets are the enzymes involved in peptide synthesis and modification.

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis. It is used to construct peptides with specific sequences, which can then participate in various biological processes. For example, it has been used in the assay of Histone Deacetylase (HDAC) enzymatic activities . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .

Action Environment

The action of this compound is influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. For instance, it is recommended to store the compound below +30°C to maintain its stability and efficacy. The compound is soluble in DMF , which is often used as a solvent in peptide synthesis.

Future Directions

The use of Boc-Lys(Z)-onp and similar compounds in the development of highly selective drugs for cancer treatment is a promising area of research . The development of novel protease-cleavable linkers for selective drug delivery is also a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(Z)-onp typically involves the following steps:

    Protection of the α-amino group: The α-amino group of lysine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-lysine.

    Protection of the ε-amino group: The ε-amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base to form Boc-lys(Z).

    Formation of the p-nitrophenyl ester: The carboxyl group of Boc-lys(Z) is activated using p-nitrophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Boc-lys(Z)-onp undergoes several types of chemical reactions, including:

    Hydrolysis: The p-nitrophenyl ester group can be hydrolyzed in the presence of water or aqueous base to form Boc-lys(Z)-OH and p-nitrophenol.

    Deprotection: The Boc and Z protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenation for Z) to yield free lysine.

    Coupling Reactions: this compound can react with amino groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid (for Boc) and hydrogenation (for Z).

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or other coupling reagents.

Major Products Formed

    Hydrolysis: Boc-lys(Z)-OH and p-nitrophenol.

    Deprotection: Free lysine.

    Coupling Reactions: Peptides containing lysine residues.

Comparison with Similar Compounds

Boc-lys(Z)-onp is unique due to its combination of protecting groups and activated ester functionality. Similar compounds include:

    Boc-lys(Z)-OH: Lacks the p-nitrophenyl ester group and is used as a protected lysine derivative in peptide synthesis.

    Boc-lys(Boc)-OH: Contains two Boc protecting groups and is used in the synthesis of poly-L-lysine dendrimers.

    Fmoc-lys(Z)-onp: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc and is used in Fmoc-based peptide synthesis.

Each of these compounds has specific applications and advantages depending on the synthetic strategy and desired properties of the final peptide product.

Properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHFJIODNQYXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304047
Record name (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-46-0
Record name NSC164051
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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